5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime
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Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furaldehyde oxime moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been reported to play a significant role in the development of h-bond organocatalysts .
Mode of Action
Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime typically involves the following steps:
Formation of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: This intermediate can be synthesized by reacting 3,5-bis(trifluoromethyl)benzaldehyde with furfural under specific conditions.
Oximation: The aldehyde group in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions may convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving trifluoromethyl groups.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl-phenyl structure but lacks the furaldehyde oxime moiety.
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: Similar structure but without the oxime group.
Uniqueness:
- The presence of both trifluoromethyl groups and the furaldehyde oxime moiety in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime imparts unique chemical and physical properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTOPKBJUZVLHL-CGOBSMCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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